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Compound of Interest

Compound Name: 2-Bromo-2-methylpentane

Cat. No.: B146041 Get Quote

A comprehensive guide for researchers and drug development professionals on the

spectroscopic characteristics of 2-bromo-2-methylpentane and its constitutional isomers. This

guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data, supported by standardized experimental protocols.

This guide is intended to serve as a valuable resource for the unambiguous identification and

differentiation of 2-bromo-2-methylpentane and its various structural isomers. The presented

data, compiled from various spectral databases, offers a robust framework for quality control,

reaction monitoring, and structural elucidation in synthetic chemistry and drug discovery.

Introduction to the Isomers of C₆H₁₃Br
2-Bromo-2-methylpentane is a tertiary bromoalkane with the chemical formula C₆H₁₃Br. Its

structural isomers, which share the same molecular formula but differ in the connectivity of their

atoms, exhibit distinct spectroscopic properties. Understanding these differences is crucial for

the accurate characterization of these compounds. The constitutional isomers of

bromohexanes can be categorized based on their carbon skeleton: hexane, methylpentane,

and dimethylbutane derivatives.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-bromo-2-methylpentane and

a selection of its isomers.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-Bromo-2-methylpentane and Its Isomers.

Compound δ (ppm) and Multiplicity

2-Bromo-2-methylpentane Data not available in search results.

1-Bromo-4-methylpentane
Available spectra can be found at

ChemicalBook.[1]

2-Bromo-2-methylpropane 1.80 (s, 9H)[2]

1-Bromo-2,2-dimethylpropane
Available spectra can be found at

ChemicalBook.

2-Bromo-2,3-dimethylbutane
Available spectra can be found at

ChemicalBook.[3]

Note: The data presented is based on available information from the search results. 's' denotes

a singlet peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 2-Bromo-2-methylpentane and Its Isomers.
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Compound δ (ppm)

2-Bromo-2-methylpentane Data not available in search results.

3-Bromohexane
Available spectra can be found at

ChemicalBook.[4]

2-Bromo-2,3-dimethylbutane
Available spectra can be found at

ChemicalBook.

2,3-Dibromo-2,3-dimethylbutane
Available spectra can be found at

ChemicalBook.

2-Bromo-2-methylpropane 36.4 (CH₃), 62.5 (C-Br)

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹) of 2-Bromo-2-methylpentane and Its Isomers.
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Compound
C-H Stretching
(cm⁻¹)

C-H Bending (cm⁻¹)
C-Br Stretching
(cm⁻¹)

2-Bromo-2-

methylpentane
~2960-2850 ~1465, ~1380 ~650-550

1-Bromo-3-

methylpentane

Vapor Phase IR

spectra available at

SpectraBase.[5]

2-Bromo-4-

methylpentane

Transmission IR

spectra available at

SpectraBase.[6]

3-Bromohexane

Vapor Phase, FTIR,

and ATR-IR spectra

available.[7][8]

1-Bromo-4-

methylpentane

IR spectra available.

[9]

2-Bromo-2-

methylpropane
IR spectra available.

Note: The values for 2-Bromo-2-methylpentane are typical ranges for bromoalkanes and may

vary slightly.

Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) of 2-Bromo-2-methylpentane and Its Isomers.
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Compound
Molecular Ion (M⁺)
(m/z)

Base Peak (m/z)
Major Fragment
Ions (m/z)

2-Bromo-2-

methylpentane
164/166[10][11] 85 57, 43

1-Bromo-3-

methylpentane
164/166[12] 57 43, 85

2-Bromo-4-

methylpentane
164/166[13][14] 43 57, 85

3-Bromohexane 164/166[15] 85 57, 43

1-Bromo-4-

methylpentane
164/166[16][17] 43 57, 85

2-Bromo-2,3-

dimethylbutane
164/166[18][19][20] 107/109 43, 57

Note: The presence of two molecular ion peaks with a difference of 2 m/z units and

approximately equal intensity is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br

isotopes).

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm). The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Spectra were recorded on a 300 or 400 MHz spectrometer. Standard

acquisition parameters included a spectral width of 0-10 ppm, a sufficient number of scans to

obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer, typically at a

frequency of 75 or 100 MHz. A wider spectral width (0-220 ppm) was used, and a greater

number of scans were accumulated due to the lower natural abundance of the ¹³C isotope.

Proton decoupling was employed to simplify the spectra to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, one or two drops were placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer.[21] Alternatively, a thin film of the liquid was pressed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.[22]

Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹)

by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of

the clean ATR crystal or salt plates was recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample was introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.

Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole) based

on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between 2-bromo-2-
methylpentane and its isomers using the comparative spectroscopic data.
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Workflow for Isomer Differentiation

Sample of C6H13Br Isomer

Mass Spectrometry

Infrared Spectroscopy

NMR Spectroscopy

Identification

Unknown C6H13Br Isomer

Acquire Mass Spectrum

Molecular Ion at m/z 164/166?
(Confirms C6H13Br)

Analyze Fragmentation Pattern

Yes

Acquire IR Spectrum

Identify C-Br Stretch
(~650-550 cm-1)

Acquire 1H and 13C NMR Spectra

Yes

Analyze 1H NMR:
- Number of Signals

- Chemical Shifts
- Splitting Patterns

- Integration

Analyze 13C NMR:
- Number of Signals

- Chemical Shifts

Compare Data with Tables 1-4

Identify Specific Isomer

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of C₆H₁₃Br isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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